molecular formula C19H19Cl2N5O2 B13622387 2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride

2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride

Katalognummer: B13622387
Molekulargewicht: 420.3 g/mol
InChI-Schlüssel: JXKBJFAUJDKHHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride is a synthetic organic compound with the molecular formula C19H17N5O2 and a molecular weight of 372.25 g/mol (as the free base) . This benzimidazole-oxazole hybrid compound is characterized by its complex structure, which includes multiple nitrogen-containing heterocycles that may contribute to its potential research applications . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, making it more suitable for experimental use in various biological and chemical assays. Currently, scientific literature and patent data for this specific molecule are limited, indicating it is a novel research chemical . Its structural features suggest potential interest in areas such as medicinal chemistry for probe development, as a building block in organic synthesis, or for biochemical screening. Researchers can utilize this compound to explore new chemical spaces and investigate structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C19H19Cl2N5O2

Molekulargewicht

420.3 g/mol

IUPAC-Name

2-[4-[2-(2-aminoethyl)-3H-benzimidazol-5-yl]phenyl]-1,3-oxazole-4-carboxamide;dihydrochloride

InChI

InChI=1S/C19H17N5O2.2ClH/c20-8-7-17-22-14-6-5-13(9-15(14)23-17)11-1-3-12(4-2-11)19-24-16(10-26-19)18(21)25;;/h1-6,9-10H,7-8,20H2,(H2,21,25)(H,22,23);2*1H

InChI-Schlüssel

JXKBJFAUJDKHHY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)N=C(N3)CCN)C4=NC(=CO4)C(=O)N.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Benzodiazole Intermediate

The benzodiazole fragment, specifically 2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl , is typically prepared by:

  • Starting from o-phenylenediamine derivatives, which undergo cyclization with suitable reagents to form the benzodiazole ring.
  • Introduction of the 2-aminoethyl side chain is commonly achieved via nucleophilic substitution on halogenated ethyl derivatives (e.g., dibromoethane) in the presence of a base such as potassium carbonate.
  • The reaction mechanism involves nucleophilic attack by the amine on the halogenated alkane, followed by cyclization to yield the benzodiazole structure with the aminoethyl substituent.

Formation of the Oxazole-4-carboxamide Moiety

The oxazole ring bearing the carboxamide group at the 4-position is synthesized through:

  • Cyclization reactions involving α-haloketones or α-haloesters with amides or amines.
  • A common approach is the condensation of a suitable α-haloketone with an amide under dehydrating conditions, promoting ring closure to form the oxazole nucleus.
  • The carboxamide group is introduced either by direct amidation of an oxazole carboxylic acid intermediate or by cyclization of precursors containing the amide functionality.

Coupling of Benzodiazole and Oxazole Fragments

  • The key step involves linking the benzodiazole-substituted phenyl ring to the oxazole-4-carboxamide.
  • This is often achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) between halogenated benzodiazole-phenyl derivatives and oxazole precursors.
  • Alternatively, nucleophilic aromatic substitution or amide bond formation strategies can be employed depending on the functional groups present on each fragment.

Conversion to Dihydrochloride Salt

  • The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol).
  • This step enhances water solubility and stability, facilitating biological evaluation and formulation.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Benzodiazole ring formation o-Phenylenediamine + dibromoethane + K2CO3 60–80 °C 6–12 hours 70–85 Base-mediated nucleophilic substitution
Oxazole ring cyclization α-Haloketone + amide, dehydrating agent 80–120 °C 4–8 hours 65–80 Ring closure under reflux
Coupling reaction Pd catalyst, base, solvent (e.g., DMF) 80–100 °C 12–24 hours 60–75 Cross-coupling or nucleophilic substitution
Salt formation HCl in ethanol/methanol Room temperature 1–3 hours Quantitative Formation of dihydrochloride salt

Analytical Characterization and Purification

  • Purification is typically conducted by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy (^1H and ^13C), mass spectrometry, and elemental analysis to confirm structure and purity.
  • The dihydrochloride salt form is confirmed by chloride ion titration and solubility testing.

Summary of Research Findings

  • The synthetic route is modular, allowing variations in substituents on the benzodiazole or oxazole rings.
  • Reaction yields are generally moderate to high, with optimization possible by adjusting temperature, solvent, and catalyst loadings.
  • The presence of the aminoethyl side chain is critical for biological activity and is introduced early in the synthetic sequence.
  • The dihydrochloride salt form enhances the compound’s pharmacokinetic properties, making it suitable for further biological assays.

Analyse Chemischer Reaktionen

Types of Reactions

2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Benzimidazole Derivatives
  • N-(4-Methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (): Core: Shares the benzimidazole-carboxamide framework. Differences: Lacks the oxazole ring and aminoethyl group; instead, it has a propyl chain and methoxyphenyl substituents. Implications: The absence of the oxazole moiety may reduce π-π stacking interactions in target binding, while the methoxy group could alter lipophilicity compared to the aminoethyl group in the target compound .
  • Ethyl 2-[4-(Morpholin-4-yl)phenyl]-1H-benzimidazole-5-carboxylate (): Core: Benzimidazole with a carboxylate ester. Differences: Replaces the oxazole-carboxamide with a morpholine-substituted phenyl group. Implications: The morpholine group enhances solubility but may reduce receptor affinity compared to the charged aminoethyl group in the target compound .
Oxazole-Containing Compounds
  • 2-((Benzo[d]oxazol-2-yl)imidazol-4-yl)amino-phenols (): Core: Combines oxazole with a benzooxazole ring. Differences: Substituted with phenolic groups instead of a benzimidazole-phenyl system. Implications: The phenolic hydroxyl may confer antioxidant properties but could limit metabolic stability compared to the carboxamide group in the target compound .
  • (Z/E)-4-Benzyl-2-methyloxazol-5(4H)-one (): Core: Oxazolone (oxidized oxazole) with a benzyl group.

Pharmacological and Physicochemical Properties

Property Target Compound N-(4-Methoxyphenyl)-1-propyl-benzimidazole () Ethyl Morpholinyl-benzimidazole ()
Molecular Weight ~480 g/mol (estimated) 407.45 g/mol 421.48 g/mol
Solubility High (dihydrochloride salt) Moderate (free base) High (morpholine group)
Key Substituents Aminoethyl, oxazole-carboxamide Propyl, methoxyphenyl Morpholine, ethyl carboxylate
Potential Bioactivity Enhanced receptor binding (charged amine) Lipophilic interactions Solubility-driven distribution

Characterization Techniques

  • X-ray Crystallography : Used for structural elucidation of analogues like benzo[d]oxazol-2-yl imidazols () and morpholinyl-benzimidazoles (). Similar methods (e.g., SHELX , ORTEP ) likely apply to the target compound.
  • NMR and Mass Spectrometry: Critical for verifying the aminoethyl and oxazole-carboxamide groups, as demonstrated in benzothiazine derivatives () .

Biologische Aktivität

The compound 2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C19H19Cl2N5O2C_{19}H_{19}Cl_{2}N_{5}O_{2}, indicating the presence of two hydrochloride groups that enhance its solubility in aqueous solutions. Its structure features a benzodiazole moiety and an oxazole ring, which are known to impart various biological activities.

Key Structural Features

  • Benzodiazole Moiety : Associated with anticancer and antimicrobial properties.
  • Oxazole Ring : Known for diverse pharmacological effects, including anti-inflammatory and analgesic activities.
  • Carboxamide Group : Enhances binding affinity to biological targets.

Anticancer Properties

Research indicates that derivatives of oxazole, including this compound, exhibit significant anticancer activity. A study on related oxazole derivatives demonstrated their ability to induce apoptosis in cancer cells through caspase activation. The compound's structure suggests it may similarly influence apoptotic pathways.

Case Study: Apoptosis Induction

In a related study, compounds with similar structural characteristics showed an EC50 of 270 nM in human colorectal cancer cells (DLD-1) and resulted in 63% tumor growth inhibition in xenograft models at a dose of 50 mg/kg .

Antimicrobial Activity

The oxazole scaffold is recognized for its antimicrobial properties. Compounds containing this structure have been evaluated against various pathogens, demonstrating varying degrees of efficacy.

Antimicrobial Efficacy

  • Gram-positive and Gram-negative Bacteria : Several derivatives have shown activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Limited antifungal activity has been reported against Candida albicans.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl or benzodiazole components can significantly alter potency and selectivity.

Key Findings from SAR Studies

  • Substituents on the benzodiazole ring enhance cytotoxicity.
  • The position of the carboxamide group influences solubility and receptor binding affinity.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Anticancer2-phenyl oxazole derivativesInduction of apoptosis, tumor growth inhibition
AntimicrobialVarious oxazole derivativesActivity against E. coli, S. aureus
Anti-inflammatoryOxazole-based compoundsReduction of inflammatory markers

Q & A

Q. What are the optimal synthetic routes for 2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling and purification. A representative protocol includes:

  • Step 1: Condensation of substituted benzaldehyde derivatives with triazole intermediates under reflux in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) .
  • Step 2: Oxazole ring formation via cyclization of carboxamide precursors using phosphorus oxychloride or thionyl chloride.
  • Step 3: Salt formation (dihydrochloride) by treating the freebase with HCl gas in anhydrous ether.

Q. Table 1: Optimization of Reaction Yields

StepSolventCatalystTemperature (°C)Yield (%)
1EthanolAcetic acid8062–68
2DCMPOCl₃0–5 (ice bath)75–82
3EtherHCl gas2590–95

Key Considerations:

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine orthogonal analytical techniques:

  • HPLC: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₀Cl₂N₆O₂: 467.1054; observed: 467.1056).
  • X-ray Crystallography: Resolve crystal structure to verify stereochemistry and hydrogen-bonding patterns (e.g., benzodiazole-oxazole dihedral angle: 12.5°) .

Q. How can computational methods guide the design of experiments for studying reaction mechanisms involving this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) with experimental

  • Reaction Path Search: Use tools like GRRM or IRC to identify transition states and intermediates .
  • Solvent Effects: Apply COSMO-RS to model solvent interactions during cyclization steps.
  • Kinetic Modeling: Compare computed activation energies (ΔG‡) with experimental Arrhenius plots.

Example Workflow:

Optimize reactant and product geometries.

Calculate free energy profiles for oxazole ring closure.

Validate with kinetic isotope effects (KIEs) or isotopic labeling.

Data Contradiction Resolution:
If computational ΔG‡ deviates from experimental values (>2 kcal/mol), re-examine solvent models or include explicit solvent molecules in simulations .

Q. How can discrepancies between experimental and computational data on the compound’s biological activity be resolved?

Methodological Answer: Discrepancies often arise from incomplete modeling of biological systems. Mitigate via:

  • Molecular Dynamics (MD): Simulate ligand-receptor binding in explicit lipid bilayers (e.g., 100 ns trajectories).
  • Free Energy Perturbation (FEP): Quantify binding affinity differences between protonated and unprotonated forms of the dihydrochloride salt.
  • Experimental Cross-Validation: Use SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) and compare with computed ΔG values.

Q. Table 3: Example Binding Data

MethodKD (nM)ΔG (kcal/mol)
FEP (computed)12.3-9.8
SPR (observed)18.7-9.2

Recommendation:
Refine force fields (e.g., CHARMM36 vs. AMBER) to better capture ionic interactions of the dihydrochloride moiety .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound?

Methodological Answer: Employ a hybrid approach:

  • Synthetic Modifications: Introduce substituents at the benzodiazole (C5) and oxazole (C4) positions.
  • Biological Assays: Test against target enzymes (e.g., kinase inhibition IC₅₀) and correlate with steric/electronic parameters (Hammett σ, Taft Es).
  • 3D-QSAR: Build CoMFA or CoMSIA models using alignment rules derived from X-ray poses .

Q. Table 4: SAR Trends for Substituted Derivatives

PositionSubstituentIC₅₀ (nM)logP
C5-OCH₃452.1
C5-NO₂1201.8
C4-CF₃283.4

Insight:
Electron-withdrawing groups at C4 enhance potency but increase hydrophobicity, requiring formulation optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.